2-(2,4-Difluorophenyl)thiophene
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Overview
Description
2-(2,4-Difluorophenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the 2,4-difluorophenyl group attached to the thiophene ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)thiophene typically involves the coupling of a 2,4-difluorophenyl halide with a thiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the aryl halide and the thiophene . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
2-(2,4-Difluorophenyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)thiophene depends on its specific application. In the context of organic electronics, the compound’s ability to transport charge and its photophysical properties are crucial. The presence of the 2,4-difluorophenyl group can influence the electronic distribution within the molecule, affecting its interaction with other molecules and materials. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of thiophene.
2-(2,4-Difluorophenyl)benzene: Lacks the sulfur atom present in thiophene.
2-(2,4-Difluorophenyl)furan: Contains an oxygen atom in the ring instead of sulfur.
Uniqueness
2-(2,4-Difluorophenyl)thiophene is unique due to the presence of both the thiophene ring and the 2,4-difluorophenyl group. This combination imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific photophysical and electronic characteristics .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)thiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2S/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPNTFJHLFAMSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593349 |
Source
|
Record name | 2-(2,4-Difluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209592-66-5 |
Source
|
Record name | 2-(2,4-Difluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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